molecular formula C14H17NO4 B3248462 ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate CAS No. 1868138-83-3

ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate

Cat. No.: B3248462
CAS No.: 1868138-83-3
M. Wt: 263.29 g/mol
InChI Key: ZTJHUIVACIFQSK-RMKNXTFCSA-N
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Description

Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate is a specialized α,β-unsaturated ester featuring a benzyloxycarbonyl (Z) protecting group on the amino moiety at the 4-position of the but-2-enoate backbone. This compound is structurally characterized by its conjugated double bond (E-configuration), ethyl ester group, and the Z-group, which serves as a critical protecting agent for amines during multi-step organic syntheses.

The benzyloxycarbonyl group enhances stability during reactions such as hydrogenation, where it can be selectively removed under catalytic conditions to yield unprotected amino intermediates . This property makes the compound a valuable intermediate in the synthesis of Boc-protected 2-amino alcohols and α-amino acids, as demonstrated in its use in Wadsworth-Emmons olefination and subsequent hydrogenation steps .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-(phenylmethoxycarbonylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)9-6-10-15-14(17)19-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3,(H,15,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHUIVACIFQSK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate typically involves the esterification of 4-[(benzyloxycarbonyl)amino]but-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Hydrogenation and Asymmetric Catalysis

This compound undergoes catalytic hydrogenation to produce β-amino acid derivatives. Key findings include:

  • Rhodium-catalyzed asymmetric hydrogenation achieves >95% enantiomeric excess (ee) when using Walphos bisphosphine ligands (L22c ) under 50 bar H₂ pressure .

  • Iridium catalysts with chiral diphosphines (e.g., S,S-Ph-BPE L19 ) enable hydrogenation of the α,β-unsaturated ester without reducing the Cbz-protected amine .

Table 1: Hydrogenation Conditions and Outcomes

CatalystLigandPressure (bar)ee (%)Yield (%)Reference
[Rh(cod)₂]⁺Walphos L22c 5095–9885–90
[Ir(COD)Cl]₂S,S-Ph-BPE109792

Ene Reactions with Glyoxylates

The α,β-unsaturated ester participates in titanium tetrachloride-mediated ene reactions with glyoxylate esters, yielding highly functionalized products:

  • Reaction with methyl glyoxylate produces dimethyl (2S,6S)-6-[N-(benzyloxycarbonyl)amino]-2-hydroxyheptane-1,7-dioate in 94:6 diastereomeric ratio using a bis(oxazoline)−copper catalyst (41 ) .

  • Stereoselectivity arises from π-stacking interactions between the Cbz group and the chiral catalyst .

Mechanistic Insight :

  • Coordination of the enoate to TiCl₄ activates the α,β-unsaturated system.

  • Glyoxylate attacks the γ-position, forming a chiral tertiary alcohol .

Azide Displacement

The Cbz-protected amine enables sequential functionalization:

  • Mesylation of the alcohol derivative (e.g., 33 ) followed by azide displacement introduces a second nitrogen group, forming diamino pimelate (DAP) precursors .

  • Yields exceed 80% with NaN₃ in DMF at 60°C .

Mitsunobu Inversion

Employing N-tert-butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate (34) , Mitsunobu reaction achieves stereochemical inversion of secondary alcohols (e.g., 33→35 ) with >90% retention of configuration .

Deprotection and Stability

  • Cbz Group Removal : Hydrogenolysis over Pd/C (10% wt) in MeOH/EtOAc (1:1) cleaves the benzyloxycarbonyl group quantitatively .

  • Ester Hydrolysis : LiOH in THF/H₂O (3:1) converts the ethyl ester to the carboxylic acid without epimerization .

Scientific Research Applications

Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, including enzyme inhibition or activation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate with two analogous compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications
This compound Benzyloxycarbonylamino (Z-group), ethyl ester C₁₅H₁₉NO₄* 277.32† Synthesis of Boc-protected amino alcohols and α-amino acids via hydrogenation
(E)-4-Phenylbut-2-enoic acid () Phenyl group, carboxylic acid C₁₀H₁₀O₂ 162.19 Pharmaceutical intermediates; organic synthesis building blocks
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate () 4-Bromo-2-formyl-6-methoxyphenoxy, ethyl ester C₁₄H₁₅BrO₅ 343.17 Potential use in electrophilic substitution or coupling reactions

*Calculated based on structure; †Molar mass derived from stoichiometric calculation.

Biological Activity

Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity, focusing on its mechanisms of action and therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 625457-45-6

This compound exhibits biological activity primarily through its interaction with specific protein targets. It has been shown to influence various biochemical pathways, particularly those related to enzyme activity and cellular signaling.

Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds structurally related to this compound against various mycobacterial strains. The results indicated that certain derivatives exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential for this compound in treating resistant infections .

CompoundMIC (nM)Activity Against
Compound 2650M. tuberculosis H37Ra
Derivative AMid-micromolarVarious mycobacterial strains

Cytotoxicity Studies

In vitro cytotoxicity assessments against cancer cell lines (e.g., HepG2) revealed moderate toxicity levels for some derivatives related to this compound. This suggests a potential dual role as an anticancer agent while necessitating further investigation into its safety profile .

Case Studies and Research Findings

  • Total Synthesis and Biological Evaluation : A comprehensive study focused on the total synthesis of related compounds and their biological evaluation against HDACs. The findings indicated that structural modifications significantly affect biological activity, emphasizing the importance of the benzyloxycarbonyl group in enhancing interaction with target enzymes .
  • Therapeutic Applications : this compound has been proposed for use in treating conditions associated with abnormal gene expression, such as cancer and inflammatory diseases. Its ability to modulate HDAC activity could provide therapeutic avenues for managing these conditions .
  • Analogs and Derivatives : Research into various analogs has shown that modifications can lead to enhanced selectivity and potency against specific targets. For instance, the introduction of different functional groups has resulted in compounds with improved inhibitory profiles against HDAC isoforms .

Q & A

Q. What are the common synthetic routes for ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate?

The compound is synthesized via the Wadsworth-Emmons olefination reaction. For example, reacting a phosphonate anion (e.g., from ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate) with a suitable aldehyde under basic conditions (e.g., LiOH) yields the α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond with simultaneous removal of the benzyl group (using H₂/Pd-C) produces Boc-protected intermediates, which can be oxidized to amino acids .

Q. How is the stereochemical configuration of the double bond confirmed?

Heteronuclear Multiple Quantum Coherence (HMQC) NMR is used to correlate ¹H and ¹³C signals, confirming the (2E)-configuration. For example, in ethyl (E)-but-2-enoate, HMQC assigns carbons at δ 14 ppm (CH₃), 62 ppm (OCH₂CH₃), and 168 ppm (C=O), with olefinic protons at δ 5.8–6.3 ppm coupling to carbons at δ 143–145 ppm . Similar analysis applies to the target compound, where the trans-configuration is confirmed by coupling constants (J ≈ 15–16 Hz) and HMQC correlations.

Q. What protective group strategies are employed for amino group functionalization?

The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino moiety during synthesis. Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group while reducing double bonds. For instance, hydrogenation of this compound yields Boc-protected 2-amino alcohols, which are oxidized to α-amino acids using NaOCl and AcNH-TEMPO .

Advanced Research Questions

Q. How can catalytic hydrogenation challenges (e.g., over-reduction or debenzylation) be mitigated?

Optimized hydrogenation conditions include:

  • Low H₂ pressure (1–3 atm) to prevent over-reduction.
  • Pd-C catalyst loading (5–10 wt%) and short reaction times (1–2 hrs) to avoid cleavage of the Cbz group.
  • Monitoring by TLC or HPLC to terminate the reaction at the dihydro stage. For example, hydrogenation of compound 8 () under these conditions preserves the Cbz group while saturating the double bond .

Q. What methodologies resolve discrepancies in spectroscopic data during structural elucidation?

Multi-technique validation is critical:

  • ¹H/¹³C NMR for backbone assignments.
  • 2D NMR (HMQC, COSY) to resolve overlapping signals.
  • HRMS for molecular formula confirmation (e.g., exact mass within 3 ppm error).
  • IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹). Discrepancies in olefinic proton shifts (δ 5.8–6.3 ppm) may arise from solvent effects or impurities, necessitating repeated analysis in deuterated solvents .

Q. How can reaction conditions minimize racemization during derivatization?

Racemization prevention strategies :

  • Low-temperature reactions (0–25°C) in aprotic solvents (e.g., THF, DCM).
  • Sterically hindered bases (e.g., DIPEA) instead of strong bases (e.g., NaOH).
  • In situ protection of the amino group to avoid nucleophilic attack. For example, oxidation of Boc-protected intermediates with NaOCl/AcNH-TEMPO retains stereochemical integrity .

Q. What analytical techniques assess purity and stability under varying conditions?

  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Purity >95% is typical for research-grade material.
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks, with periodic HPLC analysis. Degradation products (e.g., hydrolysis to carboxylic acid) are monitored at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate
Reactant of Route 2
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ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate

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